molecular formula C22H28N4O2S B10919396 1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine

1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine

Cat. No.: B10919396
M. Wt: 412.6 g/mol
InChI Key: NOXQCJLWVMFPNN-UHFFFAOYSA-N
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Description

1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE is a complex organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of a pyrazole ring, a sulfonyl group, and a naphthylmethyl group attached to a piperazine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Sulfonylation: The pyrazole derivative is then subjected to sulfonylation using a sulfonyl chloride in the presence of a base such as triethylamine.

    Naphthylmethylation: The final step involves the reaction of the sulfonylated pyrazole with 1-naphthylmethyl chloride in the presence of a base to form the desired piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles or sulfonamides.

Scientific Research Applications

1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-METHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE
  • 1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(2-NAPHTHYLMETHYL)PIPERAZINE

Uniqueness

1-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-(1-NAPHTHYLMETHYL)PIPERAZINE is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity

Properties

Molecular Formula

C22H28N4O2S

Molecular Weight

412.6 g/mol

IUPAC Name

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C22H28N4O2S/c1-4-26-18(3)22(17(2)23-26)29(27,28)25-14-12-24(13-15-25)16-20-10-7-9-19-8-5-6-11-21(19)20/h5-11H,4,12-16H2,1-3H3

InChI Key

NOXQCJLWVMFPNN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)C

Origin of Product

United States

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